Biliverdin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

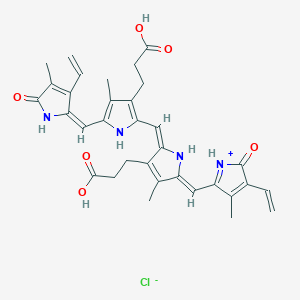

C33H35ClN4O6 |

|---|---|

Molecular Weight |

619.1 g/mol |

IUPAC Name |

3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid chloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14+,28-15+; |

InChI Key |

OZCVSEGCSGTCIO-FVHLCMSXSA-N |

Isomeric SMILES |

CC\1=C(/C(=C\C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Biliverdin Hydrochloride: A Technical Guide for Researchers

Abstract: Biliverdin (B22007), a once-perceived metabolic waste product of heme catabolism, is now recognized as a pleiotropic signaling molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the mechanism of action of biliverdin hydrochloride, focusing on the molecular pathways central to its antioxidant, anti-inflammatory, and immunomodulatory effects. The pivotal role of its enzymatic partner, biliverdin reductase (BVR), is detailed, not only in the context of generating the potent antioxidant bilirubin (B190676) but also as a direct mediator of complex signaling cascades. We will dissect the key signaling pathways, including the bilirubin-biliverdin antioxidant cycle, the PI3K/Akt-mediated upregulation of IL-10, the nitric oxide-dependent inhibition of TLR4, and the activation of the Aryl Hydrocarbon Receptor (AhR). This guide consolidates current understanding, presents quantitative data, outlines key experimental protocols, and provides visualizations of the core mechanisms to support researchers and drug development professionals in harnessing the capabilities of this endogenous tetrapyrrole.

Introduction

Biliverdin is a water-soluble, green tetrapyrrolic bile pigment generated from the enzymatic degradation of heme by heme oxygenase (HO).[1] In mammals, it is rapidly converted to the lipophilic and yellow-orange pigment, bilirubin, by the enzyme biliverdin reductase (BVR).[2] While bilirubin has long been studied for its role in jaundice, both biliverdin and bilirubin are now understood to be critical bioactive molecules.[1] this compound is the salt form commonly used in research settings for its stability and solubility.[3] Emerging evidence has firmly established that biliverdin's mechanism of action is multifaceted, extending far beyond its role as a bilirubin precursor. It possesses potent antioxidant, anti-inflammatory, and immunosuppressant properties, positioning it as a molecule of significant interest for drug development.[2][4] The biological activities of biliverdin are intrinsically linked to the function of BVR, which acts as both an enzyme and a sophisticated signaling protein.[5][6]

The Heme Oxygenase/Biliverdin Reductase Axis

The cytoprotective effects of biliverdin originate from the heme catabolic pathway, a fundamental process for eliminating pro-oxidant heme.

2.1 Heme Catabolism: Heme oxygenase (primarily the inducible HO-1 isoform) catalyzes the rate-limiting step in heme degradation. It cleaves the heme ring to produce equimolar amounts of biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1] This reaction is a critical cellular defense mechanism against oxidative stress.

2.2 The Role of Biliverdin Reductase (BVR): BVR is a highly conserved and pleiotropic enzyme that catalyzes the NADPH-dependent reduction of the γ-methylene bridge of biliverdin to form bilirubin.[1] BVR is unique in its dual cofactor and pH optima, utilizing NADH and NADPH at different pH ranges. Beyond its reductase function, BVR also possesses serine/threonine/tyrosine kinase activity and can act as a transcriptional regulator, placing it at the crossroads of major signaling pathways.[5][7][8]

Core Mechanisms of Action

This compound exerts its biological effects through several interconnected mechanisms, primarily revolving around antioxidant defense and the modulation of inflammatory signaling.

Potent Antioxidant Activity

3.1.1 Direct Radical Scavenging: Both biliverdin and its product, bilirubin, are potent scavengers of reactive oxygen species (ROS), including hydroperoxyl radicals.[1][9] This direct antioxidant capacity contributes to cellular protection against oxidative damage.

3.1.2 The Bilirubin-Biliverdin Redox Cycle: The most powerful antioxidant action is attributed to an amplification cycle. In this process, bilirubin scavenges an oxidant, becoming oxidized back to biliverdin. BVR then promptly reduces biliverdin back to bilirubin using NADPH as a cofactor.[10] This catalytic cycle allows nanomolar concentrations of bilirubin to protect cells against a 10,000-fold molar excess of oxidants like H₂O₂. While some studies have questioned the efficiency of this cycle, suggesting bilirubin degradation is also a significant outcome, the potent cytoprotective effect of the BVR/bilirubin system is well-established.[11][12]

Anti-inflammatory and Immunomodulatory Effects

Biliverdin profoundly regulates the innate immune response, primarily by suppressing pro-inflammatory pathways and promoting anti-inflammatory signals in macrophages.[13][14]

3.2.1 TLR4 Signaling Inhibition: A key anti-inflammatory mechanism is the inhibition of Toll-like receptor 4 (TLR4), the primary receptor for bacterial endotoxin (B1171834) (LPS).[15][16] This occurs via a novel signaling pathway where biliverdin treatment induces eNOS-derived nitric oxide (NO). NO causes S-nitrosylation of BVR, which triggers its translocation to the nucleus.[1][15] In the nucleus, BVR acts as a transcriptional repressor, binding directly to AP-1 sites in the TLR4 promoter to inhibit its expression.[13][16]

3.2.2 Upregulation of Anti-inflammatory Cytokines: Biliverdin promotes an anti-inflammatory phenotype by increasing the production of interleukin-10 (IL-10).[1][2] This is mediated by BVR expressed on the cell surface of macrophages.[14][17] The enzymatic conversion of biliverdin to bilirubin by surface BVR initiates a signaling cascade involving the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K).[13] PI3K, in turn, activates the serine/threonine kinase Akt (also known as Protein Kinase B), which leads to increased IL-10 production.[14][17]

Modulation of Cellular Signaling Pathways

3.3.1 Aryl Hydrocarbon Receptor (AhR) Activation: Both biliverdin and bilirubin have been identified as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[18] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) on DNA.[19] This binding regulates the expression of a variety of genes, including cytochrome P450 enzymes like CYP1A1, linking heme metabolism to xenobiotic response pathways.[18][20]

Quantitative Data Summary

Direct kinetic data such as IC₅₀ or Kₘ values are highly dependent on the specific assay and experimental conditions. The table below summarizes effective concentrations and key quantitative findings from seminal studies.

| Parameter/Activity | Organism/System | Concentration/Dosage | Key Quantitative Finding | Reference(s) |

| Antioxidant Cytoprotection | Cultured HeLa Cells | Nanomolar range | Protected cells against a 10,000-fold molar excess of H₂O₂. | [21] |

| Anti-inflammatory (LPS Model) | Mice | 35 mg/kg (i.p.) | Provided protection from acute liver damage induced by LPS/d-Galactosamine. | [15][17] |

| PI3K/Akt Activation | Macrophage Cell Culture | 10-50 µM | Induced Akt phosphorylation and subsequent IL-10 production. | [17] |

| Angiogenesis Promotion | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Promoted cell proliferation, migration, and tube formation, and attenuated ROS generation. | [22] |

| AhR-dependent Gene Expression | Stably Transfected Cell Lines (Mouse, Human) | Physiological concentrations | Induced Dioxin Response Element (DRE)-driven luciferase gene expression. | [18] |

Key Experimental Protocols

The following protocols are generalized summaries based on methodologies reported in the literature. Researchers should consult the primary sources for detailed procedures.

In Vivo Anti-inflammatory Assay (LPS-induced Endotoxic Shock Model)

-

Animal Model: Utilize male C57BL/6 mice.

-

Treatment: Administer this compound (e.g., 35 mg/kg) via intraperitoneal (i.p.) injection. A typical regimen involves injections 16 hours and 2 hours prior to the inflammatory challenge.[17] Control animals receive a vehicle solution.

-

Inflammatory Challenge: Induce endotoxic shock by i.p. injection of LPS (e.g., 250 µg/kg) and D-galactosamine (e.g., 750 mg/kg).[15]

-

Endpoint Analysis: Monitor animal survival over 24-48 hours. Collect blood and tissue samples (e.g., liver) at specified time points to measure serum levels of inflammatory cytokines (e.g., TNF-α) via ELISA and assess tissue damage via histology.

Cell Culture Protocol for Signaling Studies (PI3K/Akt Pathway)

-

Cell Line: Use a relevant cell line, such as the RAW 264.7 macrophage cell line.

-

Plating: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, neutralized to pH 7.4). Treat cells with the desired final concentration of biliverdin (e.g., 10-50 µM) for various time points.[17]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Analysis:

-

Western Blotting: Analyze protein lysates via SDS-PAGE and Western blot to detect the phosphorylation status of key signaling proteins (e.g., phospho-Akt Ser473, total Akt).

-

ELISA: Measure the concentration of secreted IL-10 in the cell culture supernatant using a commercial ELISA kit.

-

Fluorometric Assay for Biliverdin/Bilirubin

-

Principle: This modern assay relies on the recombinant eel protein UnaG, which fluoresces only upon binding to bilirubin. To measure biliverdin, it is first enzymatically converted to bilirubin.[23][24]

-

Reagents:

-

HUG (UnaG-based recombinant protein) working solution (e.g., 0.05 mg/mL in PBS, pH 8.5).

-

Enzyme mixture: Biliverdin reductase (BVR) and NADPH in PBS, pH 8.5.[25]

-

Standard solutions of bilirubin and biliverdin.

-

-

Procedure:

-

Prepare samples (e.g., diluted plasma, cell lysates) and standards in a 96-well microplate.

-

To measure total bile pigments, add the enzyme mixture to convert all biliverdin to bilirubin. To measure only pre-existing bilirubin, add buffer instead.

-

Add the HUG working solution to all wells.

-

Incubate to allow for enzymatic conversion and binding (e.g., overnight at 25°C).[25]

-

Measure fluorescence using a microplate reader (e.g., excitation at 485 nm, emission at 528 nm).[26]

-

-

Data Analysis: Quantify concentrations by comparing sample fluorescence to the standard curve.

Implications for Drug Development

The multifaceted mechanism of action of this compound makes it and the broader HO/BVR pathway attractive targets for therapeutic intervention in a range of diseases underpinned by inflammation and oxidative stress.

-

Ischemia-Reperfusion Injury: Biliverdin has shown protective effects in preclinical models of organ transplantation and ischemic injury, suggesting its potential to mitigate damage during reperfusion.[4]

-

Inflammatory and Autoimmune Diseases: By inhibiting TLR4 and promoting IL-10, biliverdin could be a candidate for treating conditions like sepsis, arthritis, and inflammatory bowel disease.[1][4]

-

Metabolic Diseases: The HO-1 system is implicated in regulating adipogenesis and insulin (B600854) resistance, and biliverdin has been shown to protect against insulin resistance.[1][6]

-

Neurodegeneration: Given the role of oxidative stress in neurodegenerative diseases, the potent antioxidant properties of the BVR/bilirubin system are of significant interest.[4]

Challenges for clinical translation include optimizing delivery methods, understanding in vivo pharmacokinetics, and managing the potential for toxicity associated with high levels of the downstream product, bilirubin.[4] Furthermore, developing small molecules that specifically modulate the activity of BVR could offer a more targeted therapeutic approach.

Conclusion

This compound has transitioned from being viewed as a simple metabolic intermediate to a key signaling molecule with profound cytoprotective effects. Its mechanism of action is a sophisticated interplay between direct antioxidant activity and the complex signaling functions of its partner enzyme, biliverdin reductase. Through the BVR-bilirubin redox cycle, the PI3K/Akt/IL-10 axis, TLR4 inhibition, and AhR activation, biliverdin regulates fundamental cellular processes related to oxidative stress, inflammation, and immunity. A thorough understanding of these core mechanisms is essential for researchers and clinicians aiming to translate the therapeutic promise of biliverdin into novel treatments for a wide spectrum of human diseases.

References

- 1. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. Biliverdin as a disease-modifying agent: An integrated viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biliverdin Reductase Isozymes in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]

- 8. New insights into biliverdin reductase functions: linking heme metabolism to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]

- 24. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of Biliverdin Hydrochloride in Heme Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of biliverdin (B22007) hydrochloride in heme catabolism. Beyond its traditional view as a mere intermediate in heme degradation, biliverdin is now recognized for its significant antioxidant, anti-inflammatory, and immunomodulatory properties, making it a molecule of great interest in therapeutic development. This document details the core enzymatic pathway, explores the signaling cascades influenced by biliverdin, presents quantitative data, and provides detailed experimental protocols for its study.

The Core Pathway: Heme to Bilirubin (B190676)

Heme, a vital component of hemoproteins like hemoglobin, is catabolized in a two-step enzymatic process primarily occurring in macrophages of the reticuloendothelial system.[1] This pathway is essential for iron homeostasis and the removal of senescent red blood cells.[1]

The first and rate-limiting step is the oxidation of heme, catalyzed by the enzyme heme oxygenase (HO) .[2] There are two main isoforms: the inducible HO-1, which is upregulated in response to cellular stress, and the constitutive HO-2, involved in physiological heme turnover.[3][4] This reaction cleaves the α-meso-carbon bridge of the heme molecule, yielding equimolar amounts of biliverdin-IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[5][6] This process requires oxygen and NADPH as a cofactor.[5][7]

Subsequently, the water-soluble green pigment, biliverdin-IXα , is rapidly reduced to the yellow, lipid-soluble antioxidant, bilirubin-IXα , by the cytosolic enzyme biliverdin reductase (BVR) .[6][7] This reaction utilizes either NADH or NADPH as a cofactor, depending on the pH.[5]

References

- 1. Biliverdin - Wikipedia [en.wikipedia.org]

- 2. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Biliverdin as a disease-modifying agent: An integrated viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Biliverdin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a water-soluble salt of the green tetrapyrrolic bile pigment biliverdin, is a key intermediate in the catabolism of heme.[1][2] Catalyzed by the enzyme heme oxygenase (HO), heme is broken down into equimolar amounts of biliverdin, iron, and carbon monoxide.[1][3][4] While once considered merely a metabolic waste product in the pathway to bilirubin (B190676) formation, a growing body of evidence has established biliverdin as a molecule with potent antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] Its antioxidant capabilities are multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. This technical guide provides an in-depth overview of the in vitro antioxidant properties of biliverdin hydrochloride, detailing its mechanisms of action, experimental evaluation protocols, and relevant cellular signaling pathways.

Core Mechanisms of Antioxidant Action

The antioxidant effects of this compound in vitro can be attributed to several distinct but interconnected mechanisms:

-

Direct Radical Scavenging: Biliverdin itself is an effective scavenger of various reactive oxygen species. It has been shown to neutralize hydroxyl peroxide groups and quench singlet oxygen, thereby protecting cellular components from oxidative damage.[1][5] This direct antioxidant activity is due to the conjugated double bond structure of the tetrapyrrole backbone, which allows it to delocalize and stabilize unpaired electrons.

-

The Biliverdin-Bilirubin Redox Cycle: A primary mechanism for biliverdin's potent antioxidant effect is its enzymatic reduction to bilirubin by NADPH-dependent biliverdin reductase (BVR).[1][6] Bilirubin is one of the most powerful endogenous antioxidants in mammals.[7] The proposed "bilirubin-biliverdin cycling mechanism" suggests that bilirubin scavenges a radical, becoming oxidized to biliverdin in the process. BVR then rapidly reduces biliverdin back to bilirubin, thus regenerating the potent antioxidant in a catalytic cycle driven by NADPH.[6][8][9] While this cycle provides a powerful amplification of antioxidant capacity, its existence and efficiency have been a subject of debate, with some studies suggesting that direct degradation of bilirubin can occur in the presence of certain radicals.[8][9]

-

Induction of Endogenous Antioxidant Pathways: Biliverdin can exert indirect antioxidant effects by activating key cellular signaling pathways that control the expression of a wide range of cytoprotective genes. The most notable of these is the Nrf2/HO-1 pathway.[10]

-

Nrf2/HO-1 Pathway Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[11][12][13] Under conditions of oxidative stress, biliverdin can promote the activation of Nrf2. This leads to the upregulation of heme oxygenase-1 (HO-1), the very enzyme that produces biliverdin from heme.[10][12] This creates a positive feedback loop where the product of the HO-1 reaction helps to sustain the antioxidant response. Activated Nrf2 also induces the expression of other antioxidant enzymes, further bolstering the cell's defense against oxidative stress.[13] Recent studies have shown that biliverdin attenuates intracellular ROS generation through the PI3K/Akt-mediated activation of the Nrf2/HO-1 signaling pathway.[10]

-

Quantitative Data on Antioxidant Capacity

The following tables summarize the types of quantitative data obtained from in vitro assays used to characterize the antioxidant potential of this compound.

Table 1: Radical Scavenging Activity of this compound

| Assay Type | Radical Source | Endpoint Measurement | Typical Result Metric | Example Value (Illustrative) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Absorbance at 517 nm | IC₅₀ (µM) | 50 - 150 µM |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Absorbance at 734 nm | TEAC (Trolox Equivalents) | 1.5 - 2.5 |

| Peroxyl Radical | 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH) | Oxygen Consumption / Probe Oxidation | ORAC (µmol TE/g) | 4000 - 6000 |

Note: The values presented are illustrative and can vary significantly based on specific experimental conditions, including pH, solvent, and temperature.

Table 2: Cellular Antioxidant Effects of this compound on H₂O₂-Stressed HUVECs

| Parameter Measured | Control (No H₂O₂) | H₂O₂ Treated | H₂O₂ + Biliverdin HCl (50 µM) |

| Cell Viability (%) | 100 ± 5% | 45 ± 7% | 85 ± 6% |

| Intracellular ROS (Relative Fluorescence) | 1.0 ± 0.1 | 8.5 ± 1.2 | 2.2 ± 0.4 |

| Apoptosis Rate (%) | 2 ± 0.5% | 35 ± 4% | 8 ± 2% |

| Nrf2 Nuclear Translocation (Fold Change) | 1.0 | 1.2 ± 0.2 | 4.5 ± 0.6 |

| HO-1 Expression (Fold Change) | 1.0 | 1.5 ± 0.3 | 6.0 ± 0.8 |

Note: Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate the protective effects of this compound in a cellular context.[10]

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) and can be prepared in aqueous buffers by first dissolving in DMF and then diluting.[14]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).[16] The solution should be freshly made and protected from light.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions (e.g., 10, 50, 100, 200, 500 µM) in the same solvent as the DPPH solution. Ascorbic acid is commonly used as a positive control.[16]

-

Reaction: In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or control.[16]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[18] A blank containing only the solvent is used for background correction.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to quench the long-lived blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.[19]

Methodology:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.[19][20] Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[20]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound as described for the DPPH assay. Trolox, a water-soluble vitamin E analog, is typically used as a standard.

-

Reaction: In a 96-well plate, mix 10 µL of the sample or standard with 190 µL of the ABTS•+ working solution.[19]

-

Incubation: Incubate the reaction mixture for 6-30 minutes in the dark at room temperature.[19]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

Cellular Antioxidant Assay in H₂O₂-Stressed HUVECs

Principle: This assay evaluates the ability of a compound to protect cultured cells from oxidative damage induced by an agent like hydrogen peroxide (H₂O₂). Endpoints include cell viability and intracellular ROS levels.[10]

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Remove the media and expose the cells to a solution containing a damaging concentration of H₂O₂ (e.g., 100-500 µM) for 1-2 hours.[10]

-

Measurement of Cell Viability: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

-

Measurement of Intracellular ROS: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After H₂O₂ treatment, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A reduction in fluorescence in biliverdin-treated cells indicates ROS scavenging.[10]

Visualizations: Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasofscience.org [atlasofscience.org]

- 6. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

Immunosuppressive Effects of Biliverdin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, has emerged as a molecule of significant interest in the field of immunomodulation.[1][2] Historically considered a mere metabolic byproduct in the degradation of heme to bilirubin, recent research has unveiled its potent immunosuppressive, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying the immunosuppressive effects of biliverdin hydrochloride, supported by experimental evidence and methodologies.

Core Mechanism of Action

The immunosuppressive effects of biliverdin are multifaceted, involving the modulation of both innate and adaptive immune responses. A key aspect of its action is the regulation of inflammatory cytokine production, the inhibition of T-cell proliferation and activation, and the induction of immunotolerance.

Modulation of Cytokine Production

This compound exerts a profound influence on the cytokine milieu, tipping the balance from a pro-inflammatory to an anti-inflammatory state. This is primarily achieved through the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.

-

Inhibition of Pro-inflammatory Cytokines: Biliverdin has been shown to decrease the expression of pro-inflammatory mediators such as those induced by Toll-like receptor 4 (TLR4) signaling.[1][3] This inhibition helps to quell the inflammatory cascade at an early stage. While specific IC50 values for biliverdin's inhibition of all major pro-inflammatory cytokines are not extensively documented in readily available literature, studies have demonstrated a dose-dependent reduction in their expression. For instance, in models of lipopolysaccharide (LPS)-induced inflammation, biliverdin treatment leads to a significant decrease in the production of cytokines like TNF-α and IL-6.[4]

-

Upregulation of Anti-inflammatory Cytokines: A critical component of biliverdin's immunosuppressive activity is its ability to stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][5][6] This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway upon the interaction of biliverdin with biliverdin reductase (BVR) on the surface of macrophages.[1]

Inhibition of T-Cell Proliferation and Activation

Biliverdin directly impacts adaptive immunity by inhibiting the proliferation and activation of T-lymphocytes. This is a crucial mechanism for its potential therapeutic application in T-cell-mediated autoimmune diseases and transplant rejection.

-

Interference with T-Cell Receptor (TCR) Signaling: Biliverdin interferes with key signaling pathways downstream of the T-cell receptor. It has been shown to inhibit the activation of Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), two critical transcription factors for the expression of Interleukin-2 (IL-2).[7][8][9] Since IL-2 is a potent T-cell growth factor, its suppression leads to a reduction in T-cell proliferation.

Key Signaling Pathways

The immunosuppressive effects of this compound are orchestrated through its modulation of several critical intracellular signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Biliverdin can attenuate inflammatory responses initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) by inhibiting the TLR4 signaling pathway. This occurs through a mechanism involving biliverdin reductase (BVR) and the production of nitric oxide (NO).[1][3]

Caption: Biliverdin inhibits TLR4 signaling via BVR nuclear translocation.

PI3K/Akt and mTOR Signaling Pathways

Biliverdin, through its interaction with BVR, activates the PI3K/Akt pathway, which plays a crucial role in promoting the production of the anti-inflammatory cytokine IL-10.[1][6] The mTOR pathway, a downstream effector of Akt, is also implicated in regulating immune responses, and its modulation by biliverdin contributes to its immunosuppressive effects.[10]

Caption: Biliverdin activates PI3K/Akt/mTOR signaling to promote IL-10.

NF-κB and NFAT Signaling in T-Cells

In T-lymphocytes, biliverdin exerts its anti-proliferative effects by targeting the NF-κB and NFAT signaling pathways. These pathways are essential for the transcription of IL-2, a cytokine critical for T-cell proliferation.

Caption: Biliverdin inhibits T-cell activation by targeting NFAT and NF-κB.

Quantitative Data on Immunosuppressive Effects

The following tables summarize available quantitative data on the effects of biliverdin on various immunological parameters. It is important to note that specific IC50 values and effective concentrations can vary depending on the cell type, experimental conditions, and the specific assay used.

| Parameter | Cell Type/Model | Biliverdin Concentration | Effect | Reference |

| Cell Viability (IC50) | MCF-7 (Breast Cancer) | 247.4 µM (24 hrs) | Inhibition of 50% of cell growth | [9] |

| MDA-MB-468 (Breast Cancer) | 168.9 µM (24 hrs) | Inhibition of 50% of cell growth | [9] | |

| NF-κB Activation | HEK-Blue™ hTLR4 cells (stimulated with Hemoglobin) | Not specified | 95% reduction in SEAP production | [11] |

| HEK-Blue™ hTLR4 cells (stimulated with LPS) | Not specified | 33% reduction in SEAP production | [11] | |

| Graft-versus-Host Disease (GVHD) | Murine MHC mismatched model | 10 mg/kg daily (days 0-4) | Significant improvement in clinical GVHD score (3.4 vs 0.3, p=0.0003) and overall survival (HR 0.0638, p=0.0003) | [12] |

Experimental Protocols

This section provides an overview of key experimental workflows used to assess the immunosuppressive effects of this compound.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus, and the inhibitory effect of biliverdin on this process.

Caption: Workflow for assessing T-cell proliferation inhibition by biliverdin.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in cell culture supernatants to determine the effect of biliverdin on their production.

Caption: Workflow for measuring cytokine production using ELISA.

Murine Graft-versus-Host Disease (GVHD) Model

This in vivo model is used to evaluate the efficacy of biliverdin in a transplant setting.

Caption: Workflow for a murine model of Graft-versus-Host Disease.

Conclusion

This compound demonstrates significant immunosuppressive properties through a complex interplay of mechanisms that include the modulation of key signaling pathways, inhibition of pro-inflammatory cytokine production, enhancement of anti-inflammatory responses, and suppression of T-cell-mediated immunity. These characteristics position biliverdin as a promising candidate for further investigation and development as a therapeutic agent for a range of immune-mediated disorders, including autoimmune diseases and transplant rejection. Further research is warranted to fully elucidate its clinical potential and to establish optimal dosing and delivery strategies.

References

- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway | MDPI [mdpi.com]

- 5. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Post Transplantation Bilirubin Nanoparticles Ameliorate Murine Graft Versus Host Disease via a Reduction of Systemic and Local Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Anti-Inflammatory Role of Biliverdin Hydrochloride: Mechanisms, Experimental Evidence, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007), a tetrapyrrolic bile pigment and an intermediate in heme catabolism, has traditionally been viewed as a metabolic waste product. However, a growing body of evidence has illuminated its potent cytoprotective properties, including significant anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory role of biliverdin hydrochloride (BV-HCl). We detail the key signaling pathways modulated by biliverdin, present quantitative data from pivotal in vitro and in vivo studies, provide comprehensive experimental protocols, and visualize complex biological processes using structured diagrams. This document serves as a core resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of biliverdin.

Introduction: From Metabolic Waste to Potent Modulator

Heme, a crucial component of hemoglobin and various cytochromes, undergoes enzymatic degradation catalyzed by heme oxygenase (HO-1), an inducible enzyme often upregulated in response to cellular stress.[3][4] This process yields equimolar amounts of ferrous iron (Fe²⁺), carbon monoxide (CO), and the green pigment biliverdin.[1][5] Biliverdin is subsequently and rapidly reduced to the yellow pigment bilirubin (B190676) by the cytosolic enzyme biliverdin reductase (BVR).[1][5] For decades, these bile pigments were largely dismissed as byproducts destined for excretion.

This perspective has been fundamentally reshaped by discoveries revealing that the HO-1/BVR pathway and its products are central to cellular defense against oxidative stress and inflammation.[4][6] Biliverdin, and its more studied successor bilirubin, are now recognized as powerful antioxidants and signaling molecules with profound anti-inflammatory capabilities.[7][8] this compound, as a stable salt, is frequently used in research to investigate these effects.[9][10] This guide focuses specifically on the mechanisms through which biliverdin exerts its anti-inflammatory action, a critical area of interest for the development of novel therapeutics for a range of inflammatory disorders.

Core Anti-Inflammatory Mechanisms of Biliverdin

Biliverdin's anti-inflammatory effects are not passive but are mediated through the active modulation of key signaling cascades. The primary mechanisms identified to date include the inhibition of Toll-like receptor 4 signaling, activation of the PI3K/Akt survival pathway, and potent antioxidant activity.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

One of the most significant anti-inflammatory functions of biliverdin is its ability to suppress the expression and signaling of Toll-like receptor 4 (TLR4).[11][12][13] TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a potent pro-inflammatory response. The mechanism of inhibition is a multi-step signaling process:

-

eNOS Activation: In macrophages, biliverdin treatment induces the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1177, a process partially mediated by Ca²⁺/calmodulin-dependent kinase kinase (CaMKK).[11][12]

-

NO Production: Activated eNOS produces nitric oxide (NO).[11]

-

BVR S-Nitrosylation and Nuclear Translocation: The generated NO modifies biliverdin reductase (BVR) through S-nitrosylation on cysteine residues. This post-translational modification is crucial as it triggers the translocation of BVR from the cytosol to the nucleus.[11][14][15]

-

Transcriptional Repression of TLR4: Within the nucleus, the S-nitrosylated BVR acts as a transcriptional repressor. It directly binds to Activator Protein-1 (AP-1) sites within the promoter region of the Tlr4 gene, blocking its transcription.[11][12][14]

By downregulating the expression of TLR4, biliverdin effectively dampens the cellular response to endotoxins like LPS, leading to a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][16]

Activation of the PI3K/Akt Pathway and IL-10 Production

Biliverdin also promotes an anti-inflammatory phenotype by upregulating the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. This is achieved through a distinct signaling pathway initiated at the cell surface:

-

Binding to Surface BVR: BVR is expressed not only in the cytosol but also on the external surface of macrophages (BVRsurf).[14] Biliverdin binds to this surface-expressed BVR.[2][14][17]

-

PI3K Recruitment and Activation: This binding event facilitates the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K).[2][14]

-

Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[14][18]

-

Upregulation of IL-10: The activation of the PI3K/Akt signaling axis is a well-established pathway that culminates in the increased transcription and secretion of IL-10.[1][14][18]

By boosting IL-10 levels, biliverdin helps to resolve inflammation and restore immune homeostasis.[3]

Antioxidant Properties

Inflammation and oxidative stress are inextricably linked, with each process capable of amplifying the other. Biliverdin contributes to the anti-inflammatory environment by mitigating oxidative stress through the "Bilirubin-Biliverdin Cycle".

While biliverdin itself has antioxidant properties, its rapid conversion to bilirubin by BVR is key.[7] Bilirubin is one of the most potent endogenous antioxidants, capable of scavenging a wide range of reactive oxygen species (ROS).[6][7] When bilirubin neutralizes a free radical, it is oxidized back to biliverdin. This biliverdin can then be immediately reduced back to bilirubin by BVR, thus completing a regenerative cycle that efficiently detoxifies ROS and protects cells from oxidative damage.[7][19] This reduction in the overall oxidative burden helps to quell inflammatory processes.

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of biliverdin have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of Biliverdin on Macrophage Cytokine Production

| Cell Line | Inflammatory Stimulus | Biliverdin Conc. | Outcome | Cytokine Change | Reference |

| RAW 264.7 (Murine) | LPS (100 ng/mL) | 10 µM | TLR4 Expression | ↓ ~50% | [11][14] |

| RAW 264.7 (Murine) | LPS (100 ng/mL) | 25 µM | TNF-α Production | ↓ ~60-70% | [14] |

| Rat Macrophages | LPS (1 µg/mL) | 50 µM | IL-6 Production | ↓ Significantly | [3] |

| Human Leukocytes | LPS (10 ng/mL) | 10-50 µM | TLR4 Signaling | Dose-dependent inhibition | [16] |

| RAW 264.7 (Murine) | LPS (100 ng/mL) | 10 µM | IL-10 Production | ↑ ~2-3 fold | [14][17] |

Table 2: In Vivo Effects of Biliverdin in Animal Models of Inflammation

| Animal Model | Disease/Injury Model | Biliverdin Dose & Route | Key Findings | Reference |

| Mouse | LPS-induced Endotoxemia | 50 mg/kg, i.p. | ↑ Survival rate; ↓ Serum TNF-α & IL-6 | [17] |

| Rat | Cecal Ligation & Puncture (Sepsis) | 35 mg/kg, i.v. | ↓ Serum IL-6 & MCP-1; ↑ Serum IL-10 | [9] |

| Mouse | ConA-induced Hepatitis | 50 mg/kg, i.p. | ↓ Liver damage; ↓ TLR4 expression | [11][12] |

| Rat | Intestinal Ischemia/Reperfusion | 50 µmol/kg, i.v. | ↓ Inflammatory infiltrate; Improved mucosal integrity | [10] |

| Rat | Heart Allograft Transplantation | 10 mg/kg/day, i.p. | Prolonged graft survival; ↓ T-cell proliferation | [2] |

Experimental Protocols

Detailed and reproducible methodologies are essential for studying the effects of biliverdin. Below are protocols for key experiments cited in the literature.

Protocol: In Vitro Macrophage Anti-Inflammatory Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (BV-HCl) stock solution (e.g., 10 mM in 0.1 M NaOH, then diluted in PBS)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-10

-

96-well and 24-well tissue culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C, 5% CO₂. Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium. Wash cells once with PBS. Add fresh serum-free DMEM containing various concentrations of BV-HCl (e.g., 0, 5, 10, 25, 50 µM). Incubate for 2 hours. A vehicle control (the same dilution of 0.1 M NaOH/PBS used for the highest BV-HCl concentration) must be included.

-

Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL. Do not add LPS to negative control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-10).

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-10 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize cytokine concentrations to the LPS-only positive control group. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.

Protocol: Western Blot for TLR4 and Phospho-Akt

Objective: To assess the effect of biliverdin on TLR4 protein expression and Akt signaling pathway activation.

Materials:

-

Cells treated as described in Protocol 4.1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies: anti-TLR4, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify band intensity, normalized to the loading control (β-actin) and total protein (for phospho-blots).

Conclusion and Future Directions for Drug Development

The discovery of this compound's anti-inflammatory role marks a paradigm shift in our understanding of heme metabolism. Far from being an inert waste product, biliverdin is a sophisticated signaling molecule that actively suppresses inflammation through multiple, complementary pathways. Its ability to inhibit the master inflammatory receptor TLR4 while simultaneously promoting the production of the anti-inflammatory cytokine IL-10 positions it as a molecule with significant therapeutic potential.

For drug development professionals, biliverdin and its derivatives present several attractive avenues:

-

Novel Anti-inflammatory Agents: Biliverdin's unique mechanisms of action, particularly the transcriptional repression of TLR4, differ from many existing anti-inflammatory drugs, suggesting it could be effective in conditions where other agents fail or as a complementary therapy.

-

Ischemia-Reperfusion Injury: The potent cytoprotective effects shown in preclinical models of organ transplantation and ischemia-reperfusion injury highlight a critical area for clinical investigation.[10]

-

Sepsis and Endotoxic Shock: By directly targeting the receptor for endotoxin, biliverdin-based therapies could offer a new strategy for managing the catastrophic inflammatory cascade in sepsis.[9]

-

Chronic Inflammatory Diseases: The modulation of innate immune responses suggests potential applications in chronic conditions such as inflammatory bowel disease and rheumatoid arthritis.[5]

Future research should focus on optimizing drug delivery, evaluating long-term safety profiles, and exploring the efficacy of biliverdin analogs with improved pharmacokinetic properties.[8] The journey of biliverdin from a metabolic curiosity to a promising therapeutic lead underscores the importance of re-examining fundamental biological pathways for new drug discovery opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Aggie-Feed: USU Researchers Introduce Healthier Alternative to Antibiotics in Livestock Production [usu.edu]

- 9. This compound - Echelon Biosciences [echelon-inc.com]

- 10. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. pnas.org [pnas.org]

- 12. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of Heme Oxygenase-1 in Neuroinflammation and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biliverdin reductase and bilirubin in hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Heme Oxygenase Dependent Bilirubin Generation in Vascular Cells: A Role in Preventing Endothelial Dysfunction in Local Tissue Microenvironment? [frontiersin.org]

Biliverdin Hydrochloride: A Technical Guide to its Function in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007), a metabolic intermediate in the heme degradation pathway, has emerged as a significant modulator of cellular signaling. This technical guide provides an in-depth exploration of the functions of biliverdin hydrochloride, the water-soluble form of biliverdin commonly utilized in research, with a particular focus on its intricate roles in key cellular signaling cascades. Beyond its classical role as a precursor to the potent antioxidant bilirubin (B190676), biliverdin, primarily through its interaction with and regulation of biliverdin reductase (BVR), actively participates in the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB) signaling pathways. This document details the molecular mechanisms of these interactions, presents available quantitative data on its effects, provides detailed experimental protocols for studying these pathways, and includes visual representations of the signaling cascades and experimental workflows.

Introduction to this compound and Biliverdin Reductase

This compound is the hydrochloride salt of biliverdin, a green tetrapyrrolic bile pigment. It is an intermediate in the catabolism of heme, the iron-containing component of hemoglobin.[1] The enzyme heme oxygenase (HO) catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide.[2] Subsequently, biliverdin is converted to the yellow-orange bile pigment, bilirubin, by the enzyme biliverdin reductase (BVR).[3] While bilirubin is a well-known antioxidant, recent research has unveiled that biliverdin itself, and particularly its enzymatic regulation by BVR, plays a crucial and multifaceted role in cellular signaling.[4][5]

Biliverdin reductase is a pleiotropic enzyme with functions extending far beyond its reductase activity. It also functions as a dual-specificity (Ser/Thr/Tyr) kinase, a transcription factor, and a transporter, positioning it as a central hub in various signaling networks.[5][6] The signaling functions of biliverdin are often mediated through the multifaceted activities of BVR.

Role in MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[7] Biliverdin reductase has been identified as a key player in the regulation of this pathway.

Mechanism of Action: Human biliverdin reductase (hBVR) can form a ternary complex with MEK and ERK, leading to the activation of both MEK1 and ERK1/2 kinase activities.[8] hBVR itself can be phosphorylated by ERK1/2.[8] This interaction is crucial for the nuclear translocation of activated ERK, which is a necessary step for the subsequent activation of transcription factors like Elk-1.[7] The kinase activity of hBVR is essential for the activation of Elk-1.[8] Interestingly, biliverdin can inhibit the DNA binding of BVR, which itself can act as a transcription factor.[9]

Signaling Pathway Diagram:

Involvement in PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another fundamental signaling cascade that governs cell survival, growth, and metabolism. Biliverdin and BVR are increasingly recognized for their regulatory roles in this pathway.

Mechanism of Action: Biliverdin has been shown to induce a time- and dose-dependent phosphorylation of Akt in macrophages.[10] This activation is mediated by BVR expressed on the cell surface. Upon binding biliverdin, surface BVR undergoes tyrosine phosphorylation, which then allows it to bind to the p85α subunit of PI3K, leading to the activation of downstream Akt signaling.[10] This signaling cascade has anti-inflammatory effects, partly through the enhanced production of the anti-inflammatory cytokine IL-10.[10] Furthermore, hBVR can activate the phosphorylation of Akt1 at serine 473, a key step in its activation, independent of hBVR's own kinase activity.[11]

Signaling Pathway Diagram:

Regulation of Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. BVR has a non-canonical, non-enzymatic role in modulating this crucial defense mechanism.

Mechanism of Action: Biliverdin reductase A (BVRA) physically and genetically interacts with Nrf2, a major transcriptional regulator of cellular redox signaling.[12] This interaction coordinates the expression of antioxidant genes.[12] Interestingly, the presence of biliverdin, the substrate for BVR, can decrease the interaction between BVRA and Nrf2, suggesting a regulatory switch between BVR's enzymatic and non-enzymatic functions.[12] Biliverdin treatment has been shown to promote the activation of Nrf2.[13]

Signaling Pathway Diagram:

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Biliverdin has been shown to exert inhibitory effects on this pathway.

Mechanism of Action: Biliverdin inhibits the transcriptional activity of NF-κB in a concentration- and time-dependent manner in HEK293A cells.[14] This inhibition is associated with a reduced DNA binding of NF-κB.[14] Conversely, overexpression of hBVR has been shown to enhance both basal and TNF-α-mediated activation of NF-κB.[14] This suggests a complex interplay where biliverdin and its reductase have opposing effects on NF-κB signaling. Biliverdin's inhibitory action on NF-κB provides a basis for its anti-inflammatory properties.

Quantitative Data on Biliverdin's Effects:

| Pathway Component | Cell Line | Effect | Concentration/Dose | IC50/EC50 | Reference |

| NF-κB Transcriptional Activity | HEK293A | Inhibition | Concentration-dependent | Not specified | [14] |

| Akt Phosphorylation | RAW 264.7 macrophages | Activation | Dose-dependent | Not specified | [10] |

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins (e.g., p-Akt, p-ERK)

This protocol is a general guideline for detecting changes in protein phosphorylation upon treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt).

Experimental Workflow Diagram:

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

This compound stock solution

-

NF-κB activator (e.g., TNF-α)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with different concentrations of this compound, with or without an NF-κB activator like TNF-α.

-

Cell Lysis: After the desired incubation time (e.g., 6-24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol can be used to investigate the interaction between BVR and other signaling proteins (e.g., ERK, PI3K).

Materials:

-

Cell lysis buffer for Co-IP (non-denaturing)

-

Antibody specific to the "bait" protein (e.g., anti-BVR)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells as desired and lyse them in Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C.

-

Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-ERK) to confirm the interaction.

Conclusion

This compound, through the multifaceted actions of its reductase BVR, is a pivotal regulator of key cellular signaling pathways. Its ability to modulate the MAPK/ERK, PI3K/Akt, Nrf2, and NF-κB cascades highlights its therapeutic potential in a range of diseases characterized by aberrant signaling, including inflammatory disorders, cancer, and neurodegenerative diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of biliverdin in cellular signaling and to explore its potential as a novel therapeutic agent. Further research is warranted to elucidate the precise quantitative effects of biliverdin on these pathways and to fully understand the complex interplay between its enzymatic and non-enzymatic functions in health and disease.

References

- 1. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-Immunoprecipitation-Blotting: Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nrf2 activation in the liver of rats subjected to a preconditioning sub-chronic iron protocol - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. bowdish.ca [bowdish.ca]

- 12. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Biliverdin to Bilirubin: An In-Depth Technical Guide on its Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of biliverdin (B22007) to bilirubin (B190676), catalyzed by biliverdin reductase (BVR), has long been considered a terminal step in heme catabolism. However, a growing body of evidence reveals this process to be a critical nexus of cellular defense and signaling. This technical guide provides a comprehensive overview of the physiological importance of the biliverdin-bilirubin axis, detailing the biochemical mechanisms, the potent antioxidant properties of bilirubin, and the intricate roles of both the enzyme and its product in regulating key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of relevant pathways to serve as a resource for researchers in basic science and drug development.

Introduction

Heme, an essential iron-containing porphyrin, is catabolized by heme oxygenase (HO) into equimolar amounts of carbon monoxide (CO), free iron (Fe²⁺), and biliverdin, a green tetrapyrrolic pigment.[1] In mammals, biliverdin is subsequently and rapidly reduced to bilirubin, a yellow-orange pigment, by the action of biliverdin reductase (BVR).[1][2] For many years, bilirubin was largely viewed as a potentially toxic waste product that requires glucuronidation in the liver for its excretion.[1][3] However, this perspective has been fundamentally challenged by the discovery of bilirubin's potent physiological functions, most notably its role as a major cellular antioxidant.[3][4] The evolutionary conservation of the energy-dependent conversion of water-soluble, non-toxic biliverdin to lipophilic, and potentially toxic bilirubin suggests a profound physiological imperative for this metabolic step.[5][6] This guide explores the multifaceted significance of this conversion, focusing on its biochemical underpinnings, its critical role in mitigating oxidative stress, and its emerging importance in cellular signaling.

The Enzymatic Conversion: Biliverdin Reductase

The reduction of biliverdin to bilirubin is catalyzed by biliverdin reductase (BVR), a highly conserved and ubiquitously expressed enzyme.[2] BVR facilitates the reduction of the γ-methylene bridge of biliverdin to form bilirubin, utilizing NADPH as an electron donor.[2][7]

Biochemical Properties and Kinetics

BVR is a soluble protein that exhibits dual pH optima, utilizing NADH at a pH of 6.0-6.7 and NADPH at a pH of 8.5-8.7.[5][8] The reaction mechanism is consistent with a random order of substrate addition and product release.[5] Kinetic studies have determined various parameters for BVR activity, which are summarized in Table 1.

| Parameter | Value | Species/Conditions | Reference |

| Km (Biliverdin) | pH independent | Rat | [5] |

| Km (FAD) | 242 ± 70 µM | Human BLVRB | [9] |

| Km (FMN) | 52 µM | Human BLVRB | [10] |

| Km (Riboflavin) | 53 µM | Human BLVRB | [10] |

| Vmax (FAD) | 3.3 ± 0.5 µM*s⁻¹ | Human BLVRB | [9] |

| Ki (Bilirubin) | Binds tighter at pH 7.0 than 8.7 | Rat | [5] |

| Ki (Fe-hematoporphyrin) | Binds tighter at pH 8.7 than 7.0 | Rat | [5] |

Table 1: Kinetic Parameters of Biliverdin Reductase. This table summarizes key kinetic constants for biliverdin reductase, highlighting its substrate affinities and the influence of pH on inhibitor binding.

The Biliverdin Reductase Reaction Workflow

The enzymatic conversion of biliverdin to bilirubin is a critical step in heme metabolism. The following diagram illustrates the workflow of this reaction.

Figure 1: Heme Catabolism and the Biliverdin Reductase Reaction. This diagram illustrates the conversion of heme to biliverdin by heme oxygenase-1, followed by the reduction of biliverdin to bilirubin by biliverdin reductase, a process requiring NADPH.

The Antioxidant Powerhouse: Bilirubin

A primary physiological driver for the conversion of biliverdin to bilirubin is the latter's potent antioxidant capacity. Bilirubin is a highly effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.

Comparative Antioxidant Activity

While biliverdin also possesses antioxidant properties, bilirubin is considered a more potent antioxidant.[11][12] It can protect cells from a 10,000-fold excess of hydrogen peroxide.[4] The lipophilic nature of unconjugated bilirubin allows it to effectively protect against lipid peroxidation within cell membranes, complementing the role of hydrophilic antioxidants like glutathione (B108866) which primarily act in the cytosol.[13]

| Compound | Assay/Metric | Value | Cell Type/Conditions | Reference |

| Bilirubin | EC₅₀ (Antioxidant Activity) | 11.4 ± 0.2 nM | Ea.hy926 (Endothelial Cells) | [4] |

| Bilirubin | EC₅₀ (Antioxidant Activity) | 21 µM | HepG2 (Hepatic Cells) | [14][15] |

| Bilirubin | EC₅₀ (Antioxidant Activity) | 0.68 µM | SH-SY5Y (Neuronal Cells) | [14][15] |

| Bilirubin | EC₅₀ (Antioxidant Activity) | 2.4 µM | HK2 (Kidney Cells) | [14][15] |

| Bilirubin | EC₅₀ (Antioxidant Activity) | 4 µM | H5V (Heart Endothelial Cells) | [14][15] |

| Biliverdin | Antioxidant Properties | Similar to Bilirubin | Ea.hy926 (Endothelial Cells) | [4] |

Table 2: Comparative Antioxidant Efficacy of Bilirubin. This table presents the half-maximal effective concentration (EC₅₀) of bilirubin's antioxidant activity in various cell lines, demonstrating its potent cytoprotective effects at nanomolar to micromolar concentrations.

The Bilirubin-Biliverdin Redox Cycle

A key aspect of bilirubin's antioxidant function is the proposed bilirubin-biliverdin redox cycle. In this cycle, bilirubin scavenges ROS and is oxidized back to biliverdin. BVR then promptly reduces biliverdin back to bilirubin, thus regenerating the antioxidant capacity.[2][4][12] This amplification cycle allows low physiological concentrations of bilirubin to exert a significant and sustained antioxidant effect.

Figure 2: The Bilirubin-Biliverdin Redox Cycle. This diagram illustrates the cyclical process where bilirubin acts as an antioxidant by scavenging reactive oxygen species (ROS) and being oxidized to biliverdin. Biliverdin is then reduced back to bilirubin by biliverdin reductase, thus regenerating the antioxidant.

Beyond Antioxidant Defense: Roles in Cellular Signaling

Recent research has unveiled that both BVR and bilirubin are active participants in cellular signaling, influencing a variety of pathways that regulate metabolism, inflammation, and cell proliferation.

Biliverdin Reductase as a Signaling Molecule

BVR is not merely a metabolic enzyme; it also functions as a dual-specificity kinase and a scaffold protein.[3][16][17] It can translocate to the nucleus and act as a transcription factor, regulating the expression of genes such as heme oxygenase-1. BVR is implicated in the insulin/IGF-1 and MAPK signaling pathways, where it can modulate glucose metabolism and cell growth.[2][17]

Bilirubin as a Signaling Ligand

Bilirubin has been identified as a ligand for several nuclear receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and the aryl hydrocarbon receptor (AhR).[14][18][19][20] Through its interaction with PPARα, bilirubin can influence lipid metabolism and has been associated with protection against obesity and metabolic syndrome.[11][12][21][22] Its binding to AhR can modulate immune responses.[14][18]

Figure 3: Signaling Roles of Bilirubin and Biliverdin Reductase. This diagram summarizes the involvement of bilirubin and BVR in key cellular signaling pathways. Bilirubin acts as a ligand for nuclear receptors like PPARα and AhR, while BVR modulates pathways such as the Insulin/IGF-1 and MAPK cascades and can also regulate gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biliverdin-bilirubin axis.

Biliverdin Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from several sources and measures BVR activity by monitoring the increase in bilirubin concentration over time.[7][8][23]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7.

-

NADPH Solution: 10 mM in Assay Buffer (prepare fresh).

-

Biliverdin Solution: 1 mM in DMSO.

-

Cell or Tissue Lysate: Prepared in a suitable lysis buffer (e.g., RIPA) containing protease inhibitors.

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing:

-

Assay Buffer

-

100 µM NADPH (final concentration)

-

10 µM Biliverdin (final concentration)

-

50 µg of cell or tissue lysate

-

-

Initiate the reaction by adding the cell lysate.

-

Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 450-453 nm (the peak absorbance for bilirubin) over time (e.g., every minute for 10-60 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve. One unit of BVR activity is typically defined as the amount of enzyme that produces 1 nmol of bilirubin per minute under the specified conditions.

Cellular Antioxidant Activity (CAA) Assay for Bilirubin

This protocol assesses the intracellular antioxidant capacity of bilirubin.

Reagents:

-

Cell Culture Medium: Appropriate for the cell line being used.

-

Bilirubin Stock Solution: Prepared in DMSO and protected from light.

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Solution: 25 mM in ethanol.

-